2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Description
2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS: 1707602-32-1) is a spirocyclic compound featuring a triazaspiro[4.5]decane core substituted with an ethyl group at position 2. Its molecular formula is C₁₀H₁₇N₃O·HCl, with a molecular weight of 231.7 g/mol and a purity of ≥95% . The compound is commercially available (e.g., from Combi-Blocks Inc.) and is typically stored at room temperature under standard laboratory conditions .
Properties
IUPAC Name |
2-ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-7-11-8(13)9(12-7)3-5-10-6-4-9;/h10H,2-6H2,1H3,(H,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBWTLRTOVQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2(CCNCC2)C(=O)N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the cyclization process . Industrial production methods may involve bulk manufacturing techniques, ensuring the compound’s purity and consistency .
Chemical Reactions Analysis
2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives .
Scientific Research Applications
2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is explored for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic triazaspiro[4.5]decane scaffold is versatile, with modifications at the 2-position significantly altering physicochemical properties and biological relevance. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Smaller alkyl groups (ethyl, methyl) yield lower molecular weights, favoring drug-likeness per Lipinski’s rules .
Storage and Stability :
- Most compounds are stable at room temperature, but aryl-substituted derivatives (e.g., 3-methoxyphenyl) may require refrigeration to prevent degradation .
The dimethylamino variant, though discontinued, demonstrates the role of polar groups in improving aqueous solubility .
Biological Activity
2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
- Molecular Formula : C9H16ClN3O
- Molecular Weight : 217.7 g/mol
- CAS Number : 1713163-91-7
The compound features a spirocyclic structure that contributes to its biological activity by allowing interactions with various molecular targets.
The biological activity of 2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The unique spirocyclic structure facilitates binding to these targets, potentially modulating their activity.
Antimicrobial Properties
Research indicates that 2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Antiviral Activity
Preliminary investigations have suggested that this compound may possess antiviral properties. The mechanism appears to involve the inhibition of viral replication through interference with viral enzymes or receptors.
Case Studies
A recent study evaluated the compound's effects on specific pathogens. In a controlled environment, the compound demonstrated significant inhibition of bacterial growth in cultures of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy (see Table 1).
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Comparative Analysis
When compared to structurally similar compounds such as 1-(4-aminomethyl-phenyl)-pyrrolidin-2-one hydrochloride and 2-(Dimethylamino)-1,3,8-triazaspiro dec-1-en-4-one dihydrochloride , 2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride shows distinct biological profiles. The spirocyclic structure contributes to its unique interaction patterns and potential selectivity for certain biological targets.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. Researchers have utilized various synthetic routes involving cyclization processes under controlled conditions to optimize yields and purity. Investigations into the pharmacokinetics and toxicity profiles are ongoing to assess the therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
